Vactosertib
Overview
Description
Vactosertib is a small molecule inhibitor of the TGF-β type I receptor kinase. It suppresses the viability of human MM cells and is associated with a potent anti-myeloma effect, suppressing bone resorption and modulating the MM TME in a immunocompetent preclinical model of MM .
Chemical Reactions Analysis
Vactosertib has been shown to enhance the inhibitory effect of 5-FU on the invasive behavior of CRC cells by upregulating the expression of E-cadherin and inhibiting MMP-9 enzymatic activity .
Physical And Chemical Properties Analysis
Vactosertib has a molecular weight of 399.42 and its CAS number is 1352608-82-2 . It’s a potent, orally active, and ATP-competitive activin receptor-like kinase 5 (ALK5) inhibitor .
Scientific Research Applications
Treatment of Metastatic Pancreatic Cancer
Vactosertib has been used in combination with FOLFOX (a type of chemotherapy) in patients with metastatic pancreatic cancer who have failed first-line gemcitabine/nab-paclitaxel . In preclinical studies, this combination has shown to improve pancreatic cancer survival by suppressing cell migration, invasion, and epithelial-mesenchymal transition (EMT), highlighting a potential clinical application for pancreatic ductal adenocarcinoma (PDAC) patients .
Treatment of Relapsed/Refractory Multiple Myeloma
A phase 1b trial has been conducted to determine the safety, efficacy, and maximal tolerated dose of Vactosertib in relapsed and/or refractory multiple myeloma (RRMM) patients who had received -2 lines of chemoimmunotherapy in combination with standard dosage of Pomalidomide without any corticosteroids . The results showed that Vactosertib with Pomalidomide synergistically reduced myeloma viability .
Treatment of Desmoid Tumors
The combination of Vactosertib and Imatinib has shown promising clinical activity in patients with progressive, locally advanced desmoid tumors . This is the first study investigating a novel target agent, a TGF-β inhibitor, in this rare and difficult-to-treat desmoid tumor .
Inhibition of Cancer Cell Invasion
In histological analysis, it has been observed that cancer cell invasion to surrounding tissues was markedly reduced in Vactosertib and combination treatment groups . This suggests a potential application of Vactosertib in preventing cancer metastasis.
Regulation of Apoptotic Process
RNA-sequencing analysis of tumor RNA has shown that the apoptotic process is positively regulated in the Vactosertib plus nal-IRI/5-FU/LV group . This indicates a potential role of Vactosertib in inducing apoptosis in cancer cells, which could be beneficial in cancer treatment.
Safety And Hazards
Vactosertib is considered toxic and can cause skin irritation, serious eye irritation, and respiratory irritation. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In clinical trials, it has been shown to have an acceptable safety profile .
Future Directions
Vactosertib has shown promising results in preclinical and clinical studies for the treatment of multiple myeloma and colorectal cancer . Future research will likely focus on further evaluating its safety and efficacy in larger clinical trials, as well as exploring its potential in combination with other therapies .
properties
IUPAC Name |
2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCDSQATIJKQKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401010181 | |
Record name | Vactosertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401010181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vactosertib | |
CAS RN |
1352608-82-2 | |
Record name | Vactosertib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352608822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vactosertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15310 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vactosertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401010181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VACTOSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T4O391P5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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